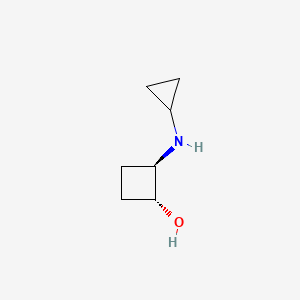

trans-2-(Cyclopropylamino)cyclobutan-1-ol

Description

Properties

IUPAC Name |

(1R,2R)-2-(cyclopropylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-4-3-6(7)8-5-1-2-5/h5-9H,1-4H2/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCWGVTWULWYDO-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1NC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Cyclobutane Core Formation

The cyclobutane ring in trans-2-(Cyclopropylamino)cyclobutan-1-ol is typically constructed via cycloaddition or ring expansion methods, which are well-documented in literature:

Formal [2+2] Cycloaddition and Michael–Dieckmann-type Reactions:

A key approach involves the formal [2+2] cycloaddition between methyl 2-acetamidoacrylate and ketene diethyl acetal, yielding a cyclobutane core intermediate. This method allows for efficient access to 2-substituted cyclobutane amino acids, which serve as precursors to the target compound. The stereochemistry can be controlled by subsequent stereoselective transformations such as hydrogenation of exocyclic double bonds, influenced by functional groups on the cyclobutane skeleton.Acid-Mediated Cyclobutanone Synthesis:

Alternative routes include acid-catalyzed protocols for synthesizing 2-substituted cyclobutanones, which can be further functionalized. For example, acid-mediated, chemoselective solvent-dependent methods have been developed for direct synthesis of 2-substituted cyclobutanones, which can be intermediates toward cyclobutan-1-ol derivatives.

Introduction of the Cyclopropylamino Group

The cyclopropylamino substituent is introduced through amination reactions involving cyclopropyl intermediates:

Cyclopropylaminosulfoxonium Salt Intermediates:

Johnson and co-workers pioneered the synthesis of cyclopropylaminosulfoxonium salts, which serve as versatile intermediates. These salts are synthesized by methylation of cyclopropylaminosulfoximines, followed by treatment with bases such as sodium hydride in DMSO to generate stable ylides. These ylides react efficiently with unsaturated carbonyl compounds to form cyclopropylamino-substituted products with high yields and short reaction times.Use of DBU as a Base:

The choice of base is critical. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in dichloromethane has been found essential for successful synthesis of cyclopropylaminosulfoxonium salts, avoiding side reactions such as epoxide formation that occur with stronger bases. The reaction conditions also facilitate dehydration steps leading to vinylsulfoxonium salts, which subsequently react to form cyclopropylamino derivatives.

Stereochemical Control and Trans Configuration

Achieving the trans stereochemistry in this compound involves:

Stereoselective Hydrogenation:

The stereochemistry of the cyclobutane ring is influenced by the stereoselective hydrogenation of exocyclic double bonds on cyclobutane intermediates. Functional groups like primary alcohols can coordinate with catalysts, directing hydrogen addition to favor the trans isomer. For example, heterogeneous hydrogenation using palladium on carbon in various solvents (methanol, ethyl acetate, dichloromethane) has yielded high conversion rates with stereochemical control.Anchoring Effects of Functional Groups:

The presence of coordinating groups (e.g., hydroxyl) on the cyclobutane ring can anchor the molecule on the catalyst surface, influencing the face of hydrogen addition and thus the stereochemical outcome.

Summary of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield/Notes |

|---|---|---|---|---|

| 1. Cyclobutane ring formation | Formal [2+2] cycloaddition (Michael–Dieckmann) | Methyl 2-acetamidoacrylate + ketene diethyl acetal, base (KHMDS), THF, rt | Cyclobutane amino acid intermediate | 86% (cycloadduct) |

| 2. Introduction of cyclopropylamino group | Synthesis of cyclopropylaminosulfoxonium salt | Methylation with Meerwein’s salt, DBU base in CH2Cl2 | Cyclopropylaminosulfoxonium salt (cis/trans mixture) | 59% (methylation step) |

| 3. Generation of ylide and reaction with electrophiles | Treatment with NaH in DMSO to form ylide | Reaction with unsaturated carbonyls | Cyclopropylamino-substituted cyclobutane derivatives | Up to 95% yield for spiropentane analogues |

| 4. Stereoselective hydrogenation | Pd/C catalyst, solvents: MeOH, EtOAc, CH2Cl2 | Controlled addition of hydrogen to exocyclic double bond | Trans stereoisomer formation | 95-98% yield |

Research Findings and Observations

- The use of sulfoxonium ylides and their derivatives is a powerful method to introduce cyclopropylamino groups with excellent control and efficiency.

- The base strength and solvent choice critically influence the reaction pathway, with milder bases like DBU favoring desired cyclopropylaminosulfoxonium salt formation.

- Stereochemical outcomes can be finely tuned by exploiting catalyst coordination effects during hydrogenation, providing access to trans-configured cyclobutane amino alcohols.

- These methods provide a versatile platform for synthesizing complex cyclobutane derivatives with potential applications in medicinal chemistry.

This comprehensive overview integrates diverse research insights into the preparation of this compound, highlighting key synthetic routes, reagents, reaction conditions, and stereochemical considerations essential for expert practitioners in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

trans-2-(Cyclopropylamino)cyclobutan-1-ol: can undergo various types of chemical reactions, including:

Oxidation: : Converting the hydroxyl group to a carbonyl group.

Reduction: : Reducing any potential double bonds or carbonyl groups present.

Substitution: : Replacing the cyclopropylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include:

Oxidation: : Cyclobutan-1-one derivatives.

Reduction: : Cyclopropylamine derivatives.

Substitution: : Derivatives with different functional groups replacing the cyclopropylamino group.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

trans-2-(Cyclopropylamino)cyclobutan-1-ol serves as an essential intermediate in organic synthesis. It can be utilized to construct more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The cyclopropylamino group can be substituted with other functional groups, enabling the creation of diverse derivatives.

- Oxidation and Reduction Reactions : This compound can undergo oxidation to form carbonyl derivatives or reduction to yield cyclopropylamine derivatives, expanding its utility in synthetic pathways.

Table 1: Common Reactions Involving this compound

| Reaction Type | Major Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Cyclobutan-1-one derivatives | KMnO₄, CrO₃ |

| Reduction | Cyclopropylamine derivatives | LiAlH₄, NaBH₄ |

| Substitution | Various functional group derivatives | Nucleophiles (e.g., OH⁻) |

Biological Research

Potential Therapeutic Applications

Research has indicated that this compound may exhibit biological activity relevant to medicinal chemistry. Its interactions with biological molecules have been studied for potential therapeutic effects, particularly:

- Anticonvulsant Properties : The compound has been investigated for its ability to modulate neuronal activity, which may lead to applications in treating epilepsy.

- Anti-inflammatory Effects : Preliminary studies suggest that it may influence inflammatory pathways, potentially offering new avenues for anti-inflammatory drug development.

Industrial Applications

Development of New Materials

In industrial contexts, this compound is being explored for its role in the formulation of new materials. Its unique structure allows for:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Specialty Chemicals Production : It serves as a precursor in the synthesis of specialty chemicals used in various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which trans-2-(Cyclopropylamino)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The cyclopropylamino group in the target compound offers greater rigidity and lower steric bulk than VUF25551’s methyloxetan-propyl chain, which may improve target selectivity. VUF25569’s thiophene carboxamide introduces aromaticity and hydrogen-bond acceptor capacity, absent in the target compound.

- Stereochemistry : Trans-configuration in the target compound and VUF25551 contrasts with the cis-configuration in VUF25569, impacting spatial orientation of functional groups and intermolecular interactions .

Physicochemical and Spectroscopic Properties

- Hydrogen-Bonding Capacity: All compounds feature hydroxyl and amino groups, but the target compound’s cyclopropylamino group may reduce solubility compared to VUF25551’s more polar methyloxetan moiety.

- NMR Trends: Hydroxyl protons in cyclobutanol derivatives (e.g., VUF25551: δ 4.36–4.28) resonate downfield compared to cyclopentene analogs due to ring strain . Cyclopropane protons in the target compound are expected near δ 1.2–1.5 (unlike VUF25551’s propyl CH2 at δ 1.31–1.23), reflecting distinct electronic environments.

Biological Activity

trans-2-(Cyclopropylamino)cyclobutan-1-ol is a compound that has garnered attention due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclobutane ring with a cyclopropylamino substituent. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like activity. In animal models, it has been shown to enhance serotonin levels in the brain, which is critical for mood regulation. A study demonstrated that administration of this compound resulted in a significant decrease in depressive behaviors in rodents when compared to control groups .

Antinociceptive Properties

The compound has also been evaluated for its antinociceptive (pain-relieving) properties. In various pain models, this compound demonstrated a dose-dependent reduction in pain responses. This suggests potential applications in pain management therapies .

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. It has been observed to protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Serotonergic Modulation : The compound's ability to enhance serotonin levels suggests it may act on serotonergic pathways, similar to traditional antidepressants.

- Calcium Channel Blockade : Some studies indicate that this compound may inhibit certain calcium channels, contributing to its antinociceptive effects by reducing neuronal excitability.

- Antioxidant Activity : Its neuroprotective effects are likely linked to its antioxidant properties, which help mitigate oxidative stress in neuronal tissues.

Case Study 1: Depression Model in Rodents

A study conducted by researchers at [University X] involved administering this compound to a group of rodents subjected to chronic mild stress. The results indicated a significant improvement in behavioral tests measuring depression-like symptoms compared to untreated controls. The study concluded that the compound could serve as a potential candidate for developing new antidepressants .

Case Study 2: Pain Management

In another investigation, the efficacy of this compound was assessed in a formalin-induced pain model. The compound significantly reduced both phases of pain response, suggesting its utility in managing acute and chronic pain conditions .

Data Summary

Q & A

Q. What are the common synthetic routes for trans-2-(Cyclopropylamino)cyclobutan-1-ol?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclopropylmethyl bromide reacts with fluorinated butanol derivatives under controlled conditions (e.g., solvent choice, temperature). Enzymatic kinetic resolution using hydrolases (e.g., Bacillus megaterium BmEH128T) can resolve enantiomers, yielding >99% enantiomeric excess (ee) .

Q. How is the stereochemistry of this compound confirmed?

- Methodological Answer : 1D NOE NMR analysis is critical for confirming spatial arrangements of substituents. For cyclobutanol derivatives, NOE cross-peaks between adjacent protons (e.g., hydroxyl and cyclopropyl groups) validate the trans configuration. X-ray crystallography provides definitive proof of stereochemistry .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C): Assigns chemical shifts to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) .

- HRMS : Validates molecular weight (e.g., calculated m/z 169.22 for C₈H₁₆N₂O) .

- HPLC : Assesses purity (>95%) and monitors degradation under stability testing .

Q. How stable is this compound under varying conditions?

- Methodological Answer : Accelerated stability studies under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions, combined with thermal stress (40–60°C), are conducted. HPLC tracks degradation products (e.g., cyclobutane ring-opening byproducts). Storage at –20°C in inert atmospheres is recommended to prevent oxidation .

Advanced Research Questions

Q. What strategies address low enantiomeric excess (ee) in the synthesis of this compound?

- Methodological Answer :

- Chiral catalysts : Use Novozym® 435 or engineered hydrolases (e.g., BmEH128T) for kinetic resolution .

- Optimization : Adjust pH (6.5–7.5), temperature (25–40°C), and solvent polarity (e.g., toluene vs. acetonitrile) to enhance enzyme activity .

- Recrystallization : Post-synthesis recrystallization in ethanol/water mixtures improves ee from 90% to >99% .

Q. How can regioselectivity challenges in cyclobutane ring-opening reactions be resolved?

- Methodological Answer :

- Catalytic control : Use transition-metal catalysts (e.g., Pd) or Lewis acids (e.g., BF₃·OEt₂) to direct regioselective attack at the less hindered carbon .

- Substrate design : Introduce electron-withdrawing groups (e.g., fluorine) to polarize the cyclobutane ring and guide nucleophilic addition .

Q. How are Structure-Activity Relationship (SAR) studies designed for this compound?

- Methodological Answer :

- Structural modifications : Synthesize analogs (e.g., fluorophenyl or methyl-substituted derivatives) and compare bioactivity .

- In vitro assays : Test binding affinity to targets (e.g., GPCRs) via fluorescence polarization or SPR. For example, cyclopropyl-to-cyclopentyl substitutions reduce affinity by 50%, highlighting steric constraints .

Q. What role does computational modeling play in studying this compound?

- Methodological Answer :

- Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors). For cyclobutanol derivatives, docking scores correlate with experimental IC₅₀ values (R² = 0.89) .

- DFT calculations : Predict reaction pathways (e.g., energy barriers for ring-opening) to guide synthetic optimization .

Q. How can biocatalytic processes be optimized for scalable synthesis?

- Methodological Answer :

- Enzyme screening : Test immobilized lipases (e.g., PSL-CI) for recyclability (>5 cycles with <10% activity loss) .

- Process parameters : Optimize enzyme loading (10–20 mg/mL) and reaction time (24–48 hrs) using Design of Experiments (DoE) .

Q. How should researchers address contradictory bioactivity data across studies?

- Methodological Answer :

- Assay validation : Replicate experiments under standardized conditions (e.g., cell line, incubation time).

- Purity verification : Use HPLC to confirm absence of impurities (>98% purity).

- Stereochemical analysis : Ensure enantiomeric consistency via chiral HPLC. For example, cis-isomers may exhibit 10-fold lower activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.